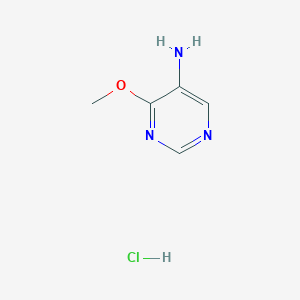![molecular formula C15H25N3 B1441307 {3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine CAS No. 1044528-74-6](/img/structure/B1441307.png)
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine
Overview
Description
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine is a compound with the CAS Number: 20529-22-0 . It has a molecular weight of 233.36 . The IUPAC name for this compound is 3-[4-(3-methylphenyl)-1-piperazinyl]-1-propanamine .
Molecular Structure Analysis
The Inchi Code for This compound is 1S/C14H23N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature and shipping temperature are not specified .
Scientific Research Applications
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine has been used in a variety of scientific research applications, including pharmacological studies, biochemistry studies, and physiological studies. It has been used to study the effects of serotonin on the body, as well as the effects of other neurotransmitters. It has also been used to study the effects of various drugs on the body, as well as the effects of various hormones.
Mechanism of Action
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine is a potent agonist of the 5-HT2A serotonin receptor. It binds to the receptor and activates it, causing the release of serotonin in the brain. This serotonin then binds to other receptors, causing a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to cause an increase in heart rate, blood pressure, and respiration rate. It has also been shown to cause an increase in body temperature and an increase in activity in the central nervous system. In addition, this compound has been shown to cause an increase in serotonin levels, which can lead to an increase in mood and a decrease in anxiety.
Advantages and Limitations for Lab Experiments
{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is widely available. Additionally, this compound has a high potency, making it ideal for experiments that require a high degree of accuracy. However, this compound has a short half-life, making it unsuitable for long-term experiments. Additionally, this compound can cause a range of side effects, including nausea, dizziness, and headaches.
Future Directions
There are a number of potential future directions for the use of {3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine in scientific research. One potential direction is the use of this compound to study the effects of various drugs on the body. Additionally, this compound could be used to study the effects of various hormones on the body. Furthermore, this compound could be used to study the effects of various neurotransmitters on the body, as well as the effects of various environmental factors on the body. Finally, this compound could be used to study the effects of various psychological and emotional states on the body.
Safety and Hazards
properties
IUPAC Name |
3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-5-3-6-15(11-13)18-10-9-17(8-4-7-16)12-14(18)2/h3,5-6,11,14H,4,7-10,12,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJBDSYKNRUYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



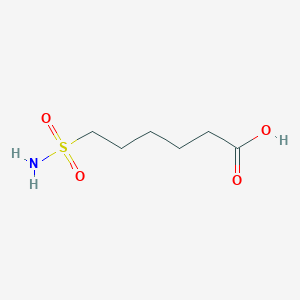



![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)
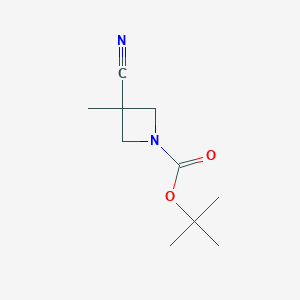
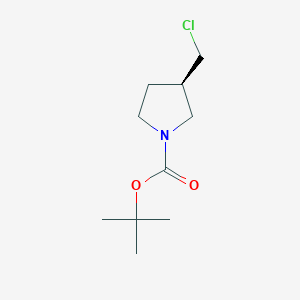
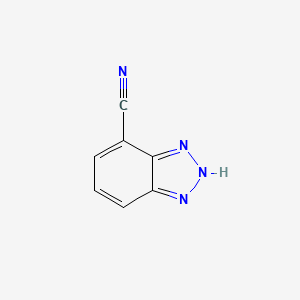


![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)
